molecular formula C13H18O3 B3247321 2-((4-Butoxyphenoxy)methyl)oxirane CAS No. 18110-27-5

2-((4-Butoxyphenoxy)methyl)oxirane

Cat. No.: B3247321
CAS No.: 18110-27-5
M. Wt: 222.28 g/mol
InChI Key: VUOUSXLJIIFTIB-UHFFFAOYSA-N
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Description

2-((4-Butoxyphenoxy)methyl)oxirane is an organic compound with the molecular formula C₁₃H₁₈O₃ It is a member of the oxirane family, characterized by a three-membered epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((4-Butoxyphenoxy)methyl)oxirane can be synthesized through several methods:

    Epoxidation of Alkenes: One common method involves the epoxidation of alkenes using peracids or dioxiranes.

    Cyclization of Halohydrins: Another method involves the cyclization of halohydrins.

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation processes using robust and efficient oxidizing agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((4-Butoxyphenoxy)methyl)oxirane undergoes several types of chemical reactions:

    Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions.

    Substitution Reactions: The compound can undergo substitution reactions where the oxirane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, dioxiranes.

    Bases: Sodium hydroxide, potassium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Diols: Formed from ring-opening reactions.

    Halohydrins: Formed from substitution reactions with hydrogen halides.

Scientific Research Applications

2-((4-Butoxyphenoxy)methyl)oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Butoxyphenoxy)methyl)oxirane involves the reactivity of its epoxide ring. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.

Comparison with Similar Compounds

2-((4-Butoxyphenoxy)methyl)oxirane can be compared with other similar compounds such as:

Uniqueness

The presence of the butoxy group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules.

Properties

IUPAC Name

2-[(4-butoxyphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-3-8-14-11-4-6-12(7-5-11)15-9-13-10-16-13/h4-7,13H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOUSXLJIIFTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298299
Record name 2-[(4-Butoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18110-27-5
Record name 2-[(4-Butoxyphenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18110-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Butoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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